3,4-Diethoxybenzamide
Description
3,4-Diethoxybenzamide is an aromatic amide derivative characterized by two ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the benzene ring and an amide (-CONH₂) group. For instance, N-(4-bromophenyl)-3,4-diethoxybenzamide (MW: 364.24 g/mol, logP: 3.97) highlights the compound’s versatility as a synthetic intermediate in pharmaceutical research .
Properties
CAS No. |
349446-71-5 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,4-diethoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
IOQPOZSYGWIDCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,4-Diethoxybenzamide with key analogs:
*Estimated based on structural analogs.
Key Observations:
- Ethoxy vs. Methoxy Substitution: Replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups increases molecular weight and logP (e.g., 3,4-Diethoxybenzamide vs.
- Amide vs. Carboxylic Acid : 3,4-Diethoxybenzoic Acid (logP ~2.5) is more polar than its amide counterpart due to the ionizable carboxylic acid group, affecting solubility and reactivity in synthetic pathways .
- Derivative Functionalization : Adding a bromophenyl group (e.g., N-(4-bromophenyl)-3,4-diethoxybenzamide) increases molecular weight and logP, which may improve target binding affinity in drug design .
3,4-Diethoxybenzamide Derivatives
- 3,4-Diethoxybenzhydrazide (MW: 224.26 g/mol): The hydrazide group introduces additional hydrogen-bonding capacity, making it useful in enzyme inhibition studies .
Research Findings
- Lipophilicity-Bioactivity Relationship : Ethoxy-substituted benzamides exhibit higher logP values than methoxy analogs, correlating with improved blood-brain barrier penetration in CNS-targeting drugs .
- Synthetic Flexibility : The amide group in 3,4-Diethoxybenzamide allows for diverse derivatization, as seen in bromophenyl and thiadiazole hybrids, which show enhanced specificity in receptor binding .
- Stability Considerations : Ethoxy groups confer greater hydrolytic stability compared to esters or carboxylic acids, making 3,4-Diethoxybenzamide a robust intermediate in prolonged pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
